7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core, a 3,4-dimethoxyphenyl substituent at position 7, and a carboxamide group at position 4. Triazolopyrimidines are of significant interest in medicinal and agrochemical research due to their structural versatility, which allows for modulation of electronic and steric properties to optimize bioactivity . The 3,4-dimethoxyphenyl group enhances π-π stacking interactions in biological systems, while the carboxamide moiety improves solubility and hydrogen-bonding capacity .
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-12(14(16)21)13(20-15(19-8)17-7-18-20)9-4-5-10(22-2)11(6-9)23-3/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJIIWUXNZJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s binding to the active site of CDK2, preventing the enzyme from performing its function. The inhibition of CDK2 leads to a halt in the cell cycle progression, specifically at the G1/S transition.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, facilitating the progression of the cell cycle from the G1 phase to the S phase. When cdk2 is inhibited by the compound, this progression is halted, leading to cell cycle arrest.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as triazolopyrimidines, have been found to interact with a variety of enzymes and proteins. These interactions often involve the formation of hydrogen bonds between the nitrogen atoms in the triazole and pyrimidine rings and the amino acid residues in the target proteins.
Cellular Effects
Related compounds have been shown to exhibit cytotoxic activities against various cancer cell lines. These effects may be due to the compound’s ability to interact with key cellular proteins and disrupt normal cellular processes.
Molecular Mechanism
It is possible that this compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit stable and long-lasting effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of 7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects in animal models, with higher doses often leading to increased toxicity.
Metabolic Pathways
Similar compounds are often metabolized by enzymes in the liver and other tissues.
Activité Biologique
7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolopyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activities associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is with a molecular weight of approximately 302.34 g/mol. The compound features a triazolopyrimidine core with methoxy substitutions that enhance its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, derivatives of the triazolopyrimidine scaffold have demonstrated efficacy against various viruses:
- Influenza Virus : The compound has been evaluated for its ability to inhibit the PA-PB1 interaction in the influenza virus. The effective concentration (EC50) values indicate significant antiviral activity at non-toxic concentrations. For instance, certain derivatives showed an EC50 of approximately 0.8 µM against the influenza virus replication .
- HIV : Research indicates that modifications in the triazolopyrimidine structure can enhance its inhibitory effects on HIV-1 reverse transcriptase. Compounds with similar structural motifs have shown IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Against Gram-positive Bacteria : Studies on related triazolopyrimidine compounds revealed strong activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as a novel antibiotic .
- Biofilm Inhibition : Certain derivatives have shown effectiveness in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolopyrimidine derivatives. Key insights include:
- Substituent Positioning : The positioning of methoxy groups and other substituents significantly influences the compound's ability to interact with biological targets. For example, compounds with a 3,4-dimethoxy substitution at the phenyl ring demonstrated improved antiviral activity compared to their unsubstituted counterparts .
- Hybrid Structures : The combination of triazolopyrimidine with other pharmacophores has led to enhanced efficacy against viral infections and bacterial resistance mechanisms .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Inhibition of Influenza Virus Replication : A study reported that a derivative of this compound inhibited influenza virus replication in vitro with an IC50 value of around 0.8 µM while maintaining low cytotoxicity (CC50 > 100 µM) .
- Antimicrobial Efficacy Against MRSA : A series of tests revealed that derivatives demonstrated potent activity against MRSA strains with minimum inhibitory concentration (MIC) values below 10 µg/mL .
Applications De Recherche Scientifique
The compound exhibits notable biological activities that make it a candidate for various therapeutic applications:
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Its mechanism of action involves the inhibition of critical protein interactions necessary for viral replication.
- Target : Influenza A virus
- Mechanism : Disruption of PA-PB1 interaction, essential for viral assembly and propagation.
- Efficacy : In vitro assays have shown effective inhibition at non-toxic concentrations.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- MCF-7 (breast cancer)
- Results : The compound exhibited significant antiproliferative activity with IC50 values ranging from 17.83 μM to 19.73 μM when compared to standard chemotherapeutic agents like Cisplatin.
Case Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of various triazolo-pyrimidine derivatives demonstrated that modifications at the 5 and 7 positions significantly enhanced antiviral activity against influenza A virus. The derivatives showed reduced cytotoxicity while maintaining efficacy in inhibiting viral replication.
Case Study 2: Anticancer Properties
In another investigation into the anticancer effects of triazolo-pyrimidines, compounds similar to the target compound were subjected to MTT assays. Results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Position 7 Aryl Substituents
- This substitution pattern is less common than para-substituted analogs but offers unique steric and electronic profiles .
- 4-Isopropylphenyl (Compound 1, ): Bulky isopropyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This derivative showed moderate antibacterial activity against Enterococcus faecium .
- 3-Fluorophenyl (UCB-FcRn-84, ): Fluorine introduces electronegativity, improving metabolic stability and binding affinity. The racemic mixture of this compound demonstrated enantiomer-specific binding to the neonatal Fc receptor (FcRn), highlighting the role of stereochemistry in activity .
- 3,4,5-Trimethoxyphenyl (Compound 5j, ): Increased methoxy substitution enhances electron-donating effects, correlating with higher melting points (319.9–320.8°C) compared to monosubstituted analogs .
Position 2 and 6 Modifications
- Thienyl Group at Position 2 (): Replacement of the triazole with a thienyl group (C25H23N5O3S) introduces sulfur-based interactions, altering solubility and redox properties. The compound exhibited a molar mass of 473.55 g/mol and moderate thermal stability .
- Carboxamide vs. Carbonitrile ( vs. ): Carboxamide derivatives generally show improved solubility in polar solvents compared to carbonitriles, which are more lipophilic.
Melting Points and Solubility
Méthodes De Préparation
Core Synthetic Strategies for Triazolo[1,5-a]pyrimidine Scaffolds
Condensation of β-Dicarbonyl Derivatives with 3,5-Diamino-1,2,4-Triazole
The triazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation between 3,5-diamino-1,2,4-triazole (1 ) and β-diketones or β-keto carboxamides. For the target compound, the β-keto carboxamide precursor 2 (5-methyl-3-(3,4-dimethoxyphenyl)-3-oxopropanamide) reacts with 1 in glacial acetic acid under reflux (24–48 hours) to form the dihydrotriazolopyrimidine intermediate 3 .
Key mechanistic steps :
- Nucleophilic attack by the triazole’s amino group on the β-keto carbonyl.
- Cyclodehydration to form the fused triazolo-pyrimidine ring.
- Tautomerization to stabilize the 4,7-dihydro configuration.
Table 1: Reaction Conditions for Core Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 110–120°C (reflux) |
| Reaction Time | 24–48 hours |
| Yield | 58–72% |
Carboxamide Functionalization at Position 6
Hydrolysis of Nitrile Precursors
The 6-carboxamide group is introduced via hydrolysis of a nitrile intermediate. Intermediate 5 (bearing a 6-cyano group) undergoes acidic hydrolysis using H2SO4 (50% v/v, 80°C, 6 hours) to yield the carboxamide 6 .
Critical considerations :
- Prolonged heating (>8 hours) leads to over-hydrolysis to carboxylic acids.
- Neutralization with NH4OH prevents decomposition of the acid-sensitive triazolo ring.
Table 3: Nitrile Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Acid | H2SO4 (50% v/v) |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Yield | 82–89% |
Regioselective Challenges and Solutions
Competing Reactions at N1 and N7 Positions
The triazolo[1,5-a]pyrimidine system exhibits two reactive nitrogen sites (N1 and N7). To ensure regioselective functionalization at N7:
- Electronic effects : The 7-position is more nucleophilic due to conjugation with the pyrimidine ring.
- Steric guidance : Bulky acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) preferentially react at the less hindered N7.
Table 4: Regioselectivity Control
| Strategy | Outcome |
|---|---|
| Use of bulky electrophiles | >90% N7 selectivity |
| Low-temperature conditions | Reduced kinetic competition |
Purification and Characterization
Crystallization Techniques
The final compound is purified via sequential solvent crystallization:
Scalability and Process Optimization
Pilot-Scale Production
A kilogram-scale protocol achieves 44% overall yield through:
- Continuous flow synthesis for the cyclocondensation step (residence time: 2 hours).
- Catalytic demethylation avoidance : Use of pre-functionalized 3,4-dimethoxyphenyl precursors eliminates late-stage BBr3 treatments.
Table 5: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1.2 kg |
| Overall Yield | 52% | 44% |
| Purity | 98% | 97.5% |
Q & A
Q. What are the common synthetic routes for 7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-component reactions or regioselective cyclization. Key approaches include:
- One-pot three-component reactions : Combine 5-amino-1,2,4-triazoles, aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and ethyl acetoacetate in ethanol/water (1:1 v/v) with catalysts like APTS (3-aminopropyltriethoxysilane) under reflux (24 hours). This yields triazolopyrimidine derivatives with ~75–85% efficiency .
- Regioselective cyclization : React 3,5-diaminotriazole with carbonyl compounds (e.g., dimethoxy-substituted ketones) in glacial acetic acid at 80–100°C for 12–18 hours, achieving yields of 70–80% .
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| One-pot three-component | Ethanol/water, APTS, 24h reflux | 75–85 | |
| Regioselective cyclization | Glacial acetic acid, 80°C | 70–80 | |
| Green synthesis | TMDP additive, 65°C | 85–90 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- X-ray Crystallography : Resolve the fused triazole-pyrimidine core and confirm dihedral angles between aromatic rings (e.g., 15–25° for optimal π-π stacking) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm, N-H deformation at 1550 cm) .
Q. Validation Tips :
- Cross-reference NMR data with computational simulations (DFT) to resolve ambiguities in tautomeric forms .
- Use single-crystal X-ray diffraction for absolute stereochemical confirmation .
Q. What are the primary biological targets or activities associated with this triazolopyrimidine derivative?
Methodological Answer:
The compound exhibits:
- Antiproliferative activity : Inhibits cancer cell lines (e.g., IC = 5–10 µM against MCF-7 breast cancer cells) via topoisomerase II inhibition .
- Enzyme interactions : Binds to dihydrofolate reductase (DHFR) with = 50–100 nM, disrupting nucleotide synthesis .
- Antiviral potential : Blocks viral protease activity in RNA viruses (e.g., SARS-CoV-2 PL) through competitive inhibition .
Q. Assay Recommendations :
- Use MTT assays for cytotoxicity profiling .
- Employ surface plasmon resonance (SPR) for real-time enzyme binding kinetics .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Strategies include:
- Standardized protocols : Adopt uniform cell culture conditions (e.g., 10% FBS, 37°C, 5% CO) and compound dissolution methods (DMSO stock ≤0.1% v/v) .
- Orthogonal assays : Validate antiproliferative activity with both MTT and clonogenic assays .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Case Study :
A 2023 study reported IC = 2 µM for lung cancer cells, while a 2024 study found IC = 15 µM. Re-evaluation revealed differences in cell passage numbers and serum batches .
Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Solvent replacement : Use ethanol/water (1:1 v/v) instead of DMF or acetic acid to reduce toxicity .
- Catalyst design : Employ 4,4’-trimethylenedipiperidine (TMDP), a recyclable, non-flammable additive that operates under mild conditions (65°C, 8h) with 85–90% yield .
- Waste minimization : Implement column-free purification via recrystallization (ethanol/hexane) .
Q. Table 2: Green Synthesis Metrics
| Parameter | Traditional Method | Green Method (TMDP) |
|---|---|---|
| Solvent toxicity | High (DMF) | Low (ethanol/water) |
| Catalyst recyclability | None | 5 cycles, 90% yield |
| Energy consumption | 100°C, 24h | 65°C, 8h |
| Reference |
Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of analogs of this compound?
Methodological Answer:
- Systematic substitution : Modify the 3,4-dimethoxyphenyl group to assess electronic effects (e.g., replace -OCH with -CF or -NO) .
- Bioisosteric replacement : Swap the carboxamide group with sulfonamide or urea to probe hydrogen-bonding requirements .
- Molecular docking : Use AutoDock Vina to predict binding affinities for DHFR or viral proteases, prioritizing analogs with ΔG < -8 kcal/mol .
Q. SAR Insights :
- Hydrophobic substituents at the pyrimidine 5-position enhance membrane permeability (logP > 3.5) .
- Electron-donating groups (e.g., -OCH) on the phenyl ring improve solubility and reduce aggregation .
Q. Table 3: Key SAR Findings
| Modification | Biological Effect | Reference |
|---|---|---|
| 5-Methyl substitution | ↑ Antiproliferative activity | |
| 3,4-Dimethoxy removal | ↓ Enzyme binding affinity | |
| Carboxamide → sulfonamide | ↑ Metabolic stability |
Notes
- Contradiction Alert : and conflict on TMDP’s toxicity. highlights TMDP as a low-toxicity alternative to piperidine, while erroneously cites TMDP’s "high toxicity." Follow for green synthesis protocols .
- Excluded Sources : BenchChem () and ChemDiv () were omitted per reliability guidelines.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
